molecular formula C6H9NO2S B13564962 methyl (2R)-2-isothiocyanatobutanoate

methyl (2R)-2-isothiocyanatobutanoate

Cat. No.: B13564962
M. Wt: 159.21 g/mol
InChI Key: JQEICALGZPXFNA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(2R)-2-isothiocyanatobutanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2R)-2-isothiocyanatobutanoate typically involves the reaction of an appropriate precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of methyl(2R)-2-aminobutanoate with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0°C to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of methyl(2R)-2-isothiocyanatobutanoate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(2R)-2-isothiocyanatobutanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

Scientific Research Applications

Methyl(2R)-2-isothiocyanatobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds and functionalized materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl(2R)-2-isothiocyanatobutanoate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with amino acids in proteins, thereby modifying their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its bioactivity.

Comparison with Similar Compounds

Methyl(2R)-2-isothiocyanatobutanoate can be compared with other isothiocyanate-containing compounds such as:

    Phenyl isothiocyanate: Known for its use in peptide synthesis and as a reagent in organic chemistry.

    Allyl isothiocyanate: Found in mustard oil and known for its pungent aroma and antimicrobial properties.

    Benzyl isothiocyanate: Studied for its anticancer activity and potential therapeutic applications.

The uniqueness of methyl(2R)-2-isothiocyanatobutanoate lies in its specific structural features and the presence of the butanoate backbone, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

methyl (2R)-2-isothiocyanatobutanoate

InChI

InChI=1S/C6H9NO2S/c1-3-5(7-4-10)6(8)9-2/h5H,3H2,1-2H3/t5-/m1/s1

InChI Key

JQEICALGZPXFNA-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)N=C=S

Canonical SMILES

CCC(C(=O)OC)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.